Urothione
Description
Structure
3D Structure
Properties
CAS No. |
19295-31-9 |
|---|---|
Molecular Formula |
C11H11N5O3S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |
InChI |
InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |
InChI Key |
RPUOVNROVSNPBD-UHFFFAOYSA-N |
SMILES |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
Isomeric SMILES |
CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)[C@@H](CO)O |
Canonical SMILES |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
melting_point |
> 360 °C |
physical_description |
Solid |
solubility |
0.1 mg/mL at pH 6.6 |
Origin of Product |
United States |
Preparation Methods
Initial Pyrazine Functionalization and Thiophene Fusion
The synthesis commences with pyrazine 3 , a commercially available or synthetically accessible starting material. A thiophene ring is fused to pyrazine 3 via cyclization, yielding thieno[2,3-b]pyrazine 14 . This intermediate incorporates reactive sites for introducing methylthio and diol groups essential for the final structure.
Methylthio Group Introduction
The 7-amino group of 14 undergoes a two-step conversion to a methylthio substituent. First, diazotization generates a reactive intermediate, which is subsequently treated with methanethiol to install the sulfur moiety. This transformation is critical for mimicking the natural product’s substitution pattern.
Side-Chain Oxidation and Diol Formation
Reduction of the ketone group in intermediate 16 (derived from 14 ) using sodium borohydride or analogous reagents produces 17 , which features a 1,2-diol oxidation state on the ethyl side chain. This step establishes the stereoelectronic environment necessary for downstream reactivity.
Protecting Group Adjustments
Temporary protection of hydroxyl and amine groups ensures selective reactivity during subsequent steps. For example, benzyl or tert-butyldimethylsilyl (TBS) groups shield the diol functionality while enabling pyrimidine ring fusion.
Pyrimidine Ring Fusion
Condensation of 17 with a pyrimidine precursor under acidic or basic conditions forms 2,4-diaminopteridine 21 . This step constructs the pteridine backbone, a hallmark of molybdenum cofactor metabolites.
Final Deprotection and Acid Treatment
Heating 21 in aqueous hydrochloric acid removes protecting groups and induces cyclization, yielding racemic this compound (±)-1 . The final product is purified via chromatography or crystallization, with physical and spectral properties matching those of natural this compound.
Reaction Sequence and Intermediate Analysis
The synthetic pathway’s efficiency hinges on precise intermediate design and selective transformations. Key steps are summarized below:
Analytical Validation of Synthetic this compound
The synthetic product’s identity was confirmed through rigorous comparison with natural this compound isolated from human urine. Key analytical data include:
Table 2: Comparative Analytical Data for this compound
| Analytical Method | Synthetic this compound | Natural this compound | Reference |
|---|---|---|---|
| ¹H NMR | Identical shifts | Matched | |
| Mass Spectrometry | m/z = [M+H]⁺ calc. | m/z = [M+H]⁺ obs. | |
| Chromatography | Retention time matched | Consistent |
The synthetic material’s spectral and chromatographic properties were indistinguishable from natural samples, validating the route’s fidelity.
Mechanistic Insights and Challenges
Thiophene-Pyrazine Fusion
The fusion of thiophene to pyrazine exploits electrophilic aromatic substitution, leveraging the electron-deficient pyrazine ring to direct cyclization. This step establishes the tricyclic core critical for molybdenum coordination.
Chemical Reactions Analysis
Types of Reactions: Urothione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various biochemical pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
Diagnostic Applications
Urothione serves as a crucial biomarker for diagnosing molybdenum cofactor deficiencies. Molybdenum cofactor is essential for the activity of several enzymes, and its deficiency can lead to severe metabolic disorders. Studies indicate that urine samples from patients with Moco deficiency lack this compound, establishing a metabolic link between the two compounds .
Case Study: Moco Deficiency Diagnosis
A clinical study demonstrated that measuring this compound levels in urine can effectively identify individuals with molybdenum cofactor deficiencies. The absence of this compound was consistently observed in patients diagnosed with this condition, highlighting its role as a reliable diagnostic marker .
Biochemical Research
This compound is also significant in biochemical research, particularly in studying molybdenum cofactor biosynthesis and metabolism. Its structural characteristics have been explored to understand better the enzymatic processes involving Moco.
Research Findings
- This compound has been implicated in various enzymatic reactions associated with Moco metabolism, providing insights into its biochemical pathways .
- The study of this compound's interactions with other metabolites enhances our understanding of sulfur metabolism and its implications for human health .
Environmental Monitoring
This compound's presence in biological systems makes it a candidate for environmental monitoring, particularly in assessing the health of ecosystems influenced by sulfur compounds.
Potential Applications
- As an indicator of sulfur cycling in aquatic environments, this compound could help assess the ecological impact of anthropogenic activities that alter sulfur levels .
- Its detection in environmental samples may provide insights into microbial activity and nutrient cycling within ecosystems .
Molecular Sensors
Recent advancements have explored the use of this compound in developing molecular sensors due to its unique chemical properties.
Applications in Sensor Technology
- This compound's ability to undergo specific chemical reactions makes it suitable for designing sensors that detect changes in environmental conditions or biochemical states .
- Research indicates that incorporating this compound into sensor designs could enhance sensitivity and specificity for detecting target molecules .
Data Summary
The following table summarizes key applications of this compound along with relevant findings:
Mechanism of Action
Urothione exerts its effects primarily through its role as a degradation product of molybdopterin. Molybdopterin is essential for the activity of several enzymes involved in critical biochemical pathways, including the oxidative catabolism of sulfur-containing amino acids and purine metabolism . The molecular targets of this compound include sulfite oxidase, xanthine oxidoreductase, and aldehyde oxidase, which rely on molybdopterin for their catalytic activity .
Comparison with Similar Compounds
Form B (Oxidized Moco Derivative)
- Structure: Phosphorylated tetrahydropyranopterin with a thiocarbonyl group, nearly identical to urothione except for the phosphate group .
- Biosynthetic Role: Form B is an unstable intermediate formed during Moco oxidation.
- Detection: Identified via HPLC with UV detection at 380 nm but lacks diagnostic utility due to instability .
Thiopterin
- Structure : Dephosphorylated precursor of this compound, sharing the pterin backbone but lacking the methyl group introduced by TPMT .
- Role in Metabolism : Acts as the physiological substrate for TPMT. In vitro studies show TPMT-dependent methylation of thiopterin is substrate concentration-dependent .
Jukathione
Form A (Iodine-Oxidized Moco Derivative)
- Structure : Contains a four-carbon side chain at C6, distinct from this compound’s three-carbon chain .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: this compound Levels in TPMT-Deficient Models
Key Research Findings
TPMT Dependency : this compound synthesis is abolished in Tpmt−/− mice and TPMT3A/3A humans, establishing TPMT as the sole methyltransferase in this pathway .
Diagnostic Specificity: Urinary this compound is absent in MoCD patients, validated across decades of clinical studies .
Genetic Variability: TPMT3C (common in African/Asian populations) retains partial activity, unlike TPMT3A, highlighting allele-specific impacts on endogenous vs. drug substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
